Cas no 1226158-35-5 (5-(p-Tolyl)pyridin-3-amine)

5-(p-Tolyl)pyridin-3-amine 化学的及び物理的性質
名前と識別子
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- 5-(p-Tolyl)pyridin-3-amine
- 5-(4-methylphenyl)pyridin-3-amine
- 5-p-tolylpyridin-3-amine
- 3-Pyridinamine, 5-(4-methylphenyl)-
- 1226158-35-5
- AKOS015942531
- J-516388
- A1-19802
- DTXSID70735019
-
- MDL: MFCD16302365
- インチ: InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)11-6-12(13)8-14-7-11/h2-8H,13H2,1H3
- InChIKey: YNJFTTAPDSEJEG-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)C2=CC(=CN=C2)N
計算された属性
- せいみつぶんしりょう: 184.100048391g/mol
- どういたいしつりょう: 184.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 394.3±30.0 °C at 760 mmHg
- フラッシュポイント: 220.9±11.8 °C
- じょうきあつ: 0.0±0.9 mmHg at 25°C
5-(p-Tolyl)pyridin-3-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(p-Tolyl)pyridin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029191112-1g |
5-(p-Tolyl)pyridin-3-amine |
1226158-35-5 | 95% | 1g |
$540.00 | 2023-09-03 | |
Chemenu | CM175268-1g |
5-(p-tolyl)pyridin-3-amine |
1226158-35-5 | 95% | 1g |
$545 | 2022-06-13 | |
A2B Chem LLC | AA56222-5g |
5-(p-Tolyl)pyridin-3-amine |
1226158-35-5 | > 95% | 5g |
$5090.00 | 2024-04-20 | |
A2B Chem LLC | AA56222-1g |
5-(p-Tolyl)pyridin-3-amine |
1226158-35-5 | > 95% | 1g |
$1590.00 | 2024-04-20 | |
Chemenu | CM175268-1g |
5-(p-tolyl)pyridin-3-amine |
1226158-35-5 | 95% | 1g |
$580 | 2021-08-05 | |
A2B Chem LLC | AA56222-250mg |
5-(p-Tolyl)pyridin-3-amine |
1226158-35-5 | > 95% | 250mg |
$757.00 | 2024-04-20 | |
Matrix Scientific | 198036-2.500g |
5-(4-Methylphenyl)pyridin-3-amine, 95% |
1226158-35-5 | 95% | 2.500g |
$1816.00 | 2023-09-07 | |
A2B Chem LLC | AA56222-100mg |
5-(p-Tolyl)pyridin-3-amine |
1226158-35-5 | > 95% | 100mg |
$424.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656210-1g |
5-(P-tolyl)pyridin-3-amine |
1226158-35-5 | 98% | 1g |
¥4200.00 | 2024-08-09 |
5-(p-Tolyl)pyridin-3-amine 関連文献
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Zhao Li,Carol Gelbaum,Zachary S. Campbell,Paul C. Gould,Jason S. Fisk,Bruce Holden,Arvind Jaganathan,Gregory T. Whiteker,Pamela Pollet,Charles L. Liotta New J. Chem. 2017 41 15420
5-(p-Tolyl)pyridin-3-amineに関する追加情報
Introduction to 5-(p-Tolyl)pyridin-3-amine (CAS No: 1226158-35-5)
5-(p-Tolyl)pyridin-3-amine, chemically designated as N-(4-methylphenyl)-3-pyridinemethanamine, is a significant compound in the realm of pharmaceutical and chemical research. This compound, identified by its CAS number 1226158-35-5, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development. The structural uniqueness of 5-(p-Tolyl)pyridin-3-amine lies in its pyridine core substituted with a tolyl group at the 4-position and an amine functional group at the 3-position, which endows it with distinct chemical and biological properties.
The compound’s molecular structure, characterized by a pyridine ring connected to a benzylamine moiety, makes it a valuable scaffold for designing novel therapeutic agents. The presence of both electron-donating and electron-withdrawing groups in its structure allows for fine-tuning of its pharmacokinetic and pharmacodynamic profiles. This feature is particularly crucial in the development of drugs that require specific interactions with biological targets, such as enzymes and receptors.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various therapeutic targets. Among these, kinase inhibitors have been extensively studied due to their role in regulating numerous cellular processes and their association with various diseases, including cancer. 5-(p-Tolyl)pyridin-3-amine has emerged as a promising candidate in this area, owing to its ability to modulate kinase activity effectively.
One of the most compelling aspects of 5-(p-Tolyl)pyridin-3-amine is its potential as a lead compound for the development of targeted therapies. Studies have demonstrated that derivatives of this compound can exhibit inhibitory effects on certain kinases, thereby disrupting aberrant signaling pathways that contribute to disease progression. For instance, research has shown that modifications to the pyridine ring or the amine group can enhance binding affinity and selectivity towards specific kinases, making them more effective as therapeutic agents.
The synthesis of 5-(p-Tolyl)pyridin-3-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the functionalization of the pyridine ring followed by the introduction of the tolyl group and the amine moiety. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently.
The pharmacological properties of 5-(p-Tolyl)pyridin-3-amine have been extensively evaluated in vitro and in vivo. Preclinical studies have revealed that this compound exhibits significant potential in modulating kinase activity, which could translate into therapeutic benefits for patients suffering from kinase-driven diseases. Additionally, its structural features make it a suitable candidate for further derivatization to improve its pharmacological profile.
In the context of drug discovery, the development of novel scaffolds like 5-(p-Tolyl)pyridin-3-amine is essential for overcoming resistance mechanisms and enhancing treatment efficacy. The compound’s ability to interact with biological targets in a specific manner makes it a valuable asset in the quest for new therapeutic interventions. Furthermore, its chemical versatility allows for the design of libraries of derivatives that can be screened for enhanced activity and reduced toxicity.
The regulatory landscape for pharmaceutical compounds necessitates rigorous testing and validation before they can be approved for clinical use. However, preliminary findings suggest that 5-(p-Tolyl)pyridin-3-amine holds promise as a safe and effective therapeutic agent when developed appropriately. Future studies are expected to delve deeper into its mechanism of action and explore potential applications in various therapeutic areas.
The impact of computational chemistry on drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in understanding how 5-(p-Tolyl)pyridin-3-amine interacts with biological targets at the molecular level. These insights have guided the design of more potent analogs with improved pharmacological properties. As computational methods continue to evolve, they are expected to play an even greater role in optimizing drug candidates like this one.
In conclusion, 5-(p-Tolyl)pyridin-3-amine (CAS No: 1226158-35-5) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutics targeting various diseases. As research progresses, this compound is likely to play an increasingly important role in shaping future treatments.
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